molecular formula C13H10N2OS B2500850 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole CAS No. 400084-45-9

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

カタログ番号: B2500850
CAS番号: 400084-45-9
分子量: 242.3
InChIキー: DXNKVFULNYRCOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole is a heterocyclic compound that combines the structural features of isoxazole and thiazole rings.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiazole derivative with an isoxazole precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

化学反応の分析

Types of Reactions

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学的研究の応用

Antimicrobial Activity

The antimicrobial properties of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole have been investigated in various studies. Its derivatives have shown promising results against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Studies indicate that compounds with similar structures exhibit significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Antitubercular Activity

Recent research has highlighted the effectiveness of isoxazole derivatives, including those based on the thiazole structure, in combating Mycobacterium tuberculosis. These compounds have been shown to possess bactericidal activity while exhibiting low cytotoxicity towards eukaryotic cells.

Case Study: Antitubercular Evaluation

A series of substituted isoxazoles were evaluated for their antitubercular properties. Compounds demonstrated strong inhibition of M. tuberculosis growth and were not significantly affected by mycobacterial efflux pumps, which often contribute to drug resistance .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly in relation to its ability to inhibit tumor cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF-7 (breast cancer)7.94
Compound EHeLa (cervical cancer)6.35

Research indicates that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology . The mechanism of action often involves modulation of key signaling pathways associated with tumor growth.

生物活性

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article delves into the biological activity of this compound, highlighting key research findings, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound this compound exhibits significant biological activities, primarily against Mycobacterium tuberculosis (M. tuberculosis) and other microbial pathogens. Its structure incorporates a thiazole moiety, which is known to enhance the pharmacological profile of isoxazole derivatives.

Antitubercular Activity

Recent studies have demonstrated that derivatives of isoxazole containing thiazole rings exhibit potent antitubercular activity. For instance, substituted 5-(2-aminothiazol-4-yl)isoxazole compounds have shown efficacy against both replicating and non-replicating strains of M. tuberculosis. These compounds are particularly notable for their ability to evade innate efflux mechanisms that often confer drug resistance.

Key Findings:

  • Inhibition of M. tuberculosis : Compounds such as N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide have been reported to possess high inhibitory activity against susceptible strains of M. tuberculosis with low minimum inhibitory concentrations (MIC) .
  • Evasion of Efflux Pumps : These compounds demonstrate a low propensity to be substrates for efflux pumps, which is crucial in the context of rising multidrug-resistant tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. The following table summarizes key structural features that influence the activity of this compound derivatives:

Structural FeatureInfluence on Activity
Thiazole SubstituentsEnhance antitubercular efficacy
Isoxazole RingEssential for maintaining biological activity
Aromatic SubstituentsAffect solubility and metabolic stability

Research indicates that modifications to the thiazole and isoxazole rings can significantly impact potency and selectivity against bacterial strains .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study assessed various isoxazole derivatives against a panel of resistant M. tuberculosis strains, revealing that specific modifications led to enhanced bactericidal activity while maintaining low cytotoxicity towards eukaryotic cells .
  • Clinical Implications : The potential use of these compounds in treating multidrug-resistant tuberculosis has been explored, with promising results indicating that they may serve as valuable additions to existing treatment regimens .

特性

IUPAC Name

5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKVFULNYRCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。